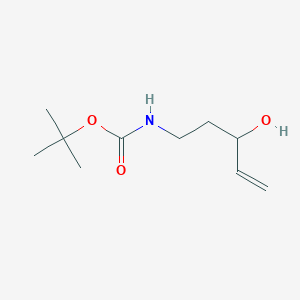
Tert-butyl 3-hydroxypent-4-enylcarbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a category that includes compounds like tert-butyl 3-hydroxypent-4-enylcarbamate, have been synthesized from aldehydes and are used as building blocks in organic synthesis. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, indicating their utility in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).
The metabolism of tert-butyl phenyl N-methylcarbamates, which are structurally related to tert-butyl 3-hydroxypent-4-enylcarbamate, has been studied in insects and mammals. These studies have identified several oxidation products formed by hydroxylation, providing insights into the biochemical processing of similar compounds (Douch & Smith, 1971).
A study on butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, explored their comparative cytotoxic effects on isolated rat hepatocytes. This research offers perspectives on the toxicity and metabolic pathways of tert-butyl carbamates in biological systems (Nakagawa, Yaguchi, & Suzuki, 1994).
A carbocyclic analogue of a protected β-d-2-deoxyribosylamine was developed using tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, showcasing the role of tert-butyl carbamates in the synthesis of nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).
Tert-butyl hydroperoxide, another related compound, has been used to study oxidative stress in mammalian cells, highlighting the relevance of tert-butyl compounds in understanding cellular responses to oxidative damage (Altman et al., 1993).
Eigenschaften
IUPAC Name |
tert-butyl N-(3-hydroxypent-4-enyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-8(12)6-7-11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOKBUVSSOLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxypent-4-enylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

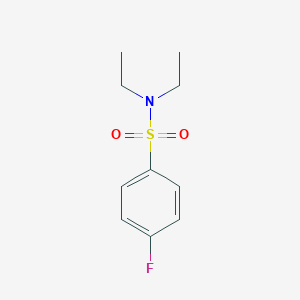

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
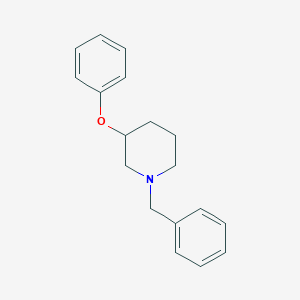
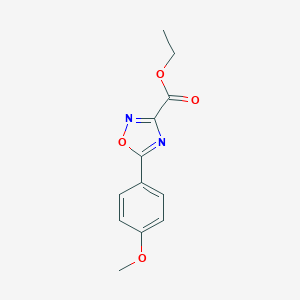



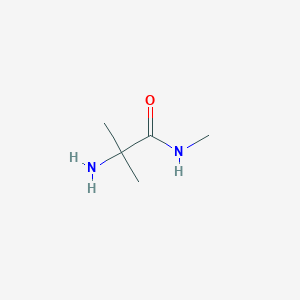
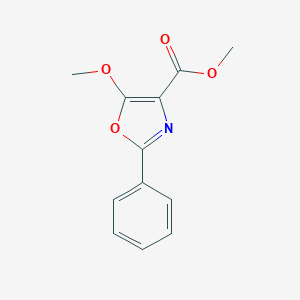
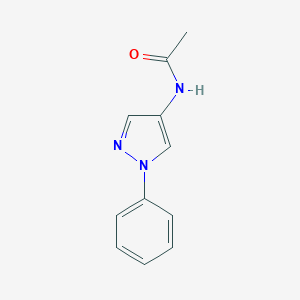
![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)